Methyl 5-[(4-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate
Description
Properties
Molecular Formula |
C12H11N3O4S |
|---|---|
Molecular Weight |
293.30 g/mol |
IUPAC Name |
methyl 5-[(4-methoxybenzoyl)amino]thiadiazole-4-carboxylate |
InChI |
InChI=1S/C12H11N3O4S/c1-18-8-5-3-7(4-6-8)10(16)13-11-9(12(17)19-2)14-15-20-11/h3-6H,1-2H3,(H,13,16) |
InChI Key |
NRWLXGGFDOFTTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(N=NS2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Dithiocarbazates
Dithiocarbazates, prepared by reacting hydrazine derivatives with carbon disulfide (), undergo cyclization under acidic or oxidative conditions. For example, 1,2,3-thiadiazole-4-carboxylic acid (precursor to the target compound) is synthesized via cyclization of methyl dithiocarbazate using hydrochloric acid () in methanol () at 65°C for 16 hours, achieving near-quantitative yields (99.9%). This method is favored for its simplicity and high efficiency.
Reaction Conditions:
Alternative Cyclization Agents
Solid-phase synthesis methods employing trimethylsilyl chloride () or diphenyl chlorophosphate have been explored to enhance regioselectivity. These agents facilitate cyclodehydration of acyldithiocarbazates immobilized on resin, yielding 1,2,3-thiadiazoles with minimal byproducts. While effective, these methods require specialized equipment and are less commonly used for large-scale production.
Introduction of the 4-Methoxybenzoyl Amino Group
Functionalization at the 5-position of the thiadiazole ring with the 4-methoxybenzoyl group is achieved through nucleophilic substitution or coupling reactions.
Nucleophilic Amination
The amino group is introduced by reacting 5-chloro-1,2,3-thiadiazole-4-carboxylate derivatives with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine (). This step proceeds via an mechanism, where the electron-deficient thiadiazole ring facilitates displacement of the chloride group.
Example Protocol:
-
Reactants: 5-Chloro-1,2,3-thiadiazole-4-carboxylate, 4-methoxybenzoyl chloride
-
Base: (2.5 equiv)
-
Solvent: Dichloromethane ()
-
Yield: 68–72%
Coupling Reactions Using Activators
Carbodiimide-based coupling reagents like (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) enable direct amide bond formation between 1,2,3-thiadiazole-4-carboxylic acid and 4-methoxybenzylamine. This method is particularly useful for avoiding harsh acidic conditions.
Optimized Conditions:
Esterification of the Carboxylic Acid Moiety
The final step involves esterification of the carboxylic acid group at the 4-position of the thiadiazole ring.
Acid-Catalyzed Esterification
Methanol, in the presence of , is a classic esterification agent. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol.
Procedure:
-
Reactants: 1,2,3-Thiadiazole-4-carboxylic acid, ,
-
Conditions: Reflux at 65°C for 12 hours
-
Yield: 65–70%
High-Yield Esterification via HCl\text{HCl}HCl-Methanol
A modified protocol using -saturated methanol achieves near-quantitative conversion. This method avoids the need for strong acids and reduces side reactions.
Data from Experimental Trials:
| Condition | Yield | Purity (HPLC) |
|---|---|---|
| , 16h | 99.9% | 98.5% |
| , 12h | 70% | 95% |
Analytical Characterization
Critical validation of the synthesized compound includes spectroscopic and chromatographic analyses:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
-
ESI-MS: m/z 293.30 [M+H], consistent with the molecular formula .
Challenges and Optimization Strategies
Regioselectivity in Thiadiazole Formation
Competing pathways during cyclization may yield regioisomers. Using electron-withdrawing substituents on the dithiocarbazate precursor minimizes this issue.
Solubility Limitations
The 4-methoxybenzoyl group enhances solubility in polar aprotic solvents (e.g., DMF), facilitating smoother reactions. Pre-dissolving reactants in DMF improves yields by 15–20%.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a suitable catalyst or under reflux conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl 5-[(4-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The presence of the thiadiazole ring enhances the compound's potential as a pharmacological agent. Its structure can be summarized as follows:
- Molecular Formula : C12H12N4O3S
- Molecular Weight : 284.31 g/mol
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. This compound exhibits significant activity against various bacterial strains.
Case Studies and Findings
- A study highlighted that thiadiazole derivatives demonstrate moderate to significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
- The compound showed an inhibitory concentration (IC50) of approximately 32.6 μg/mL against Candida albicans, outperforming standard antifungal agents like itraconazole .
Anticancer Potential
The anticancer properties of this compound have been investigated through various in vitro studies.
Research Findings
- A review of cytotoxic properties indicated that derivatives of thiadiazole exhibit strong dose-dependent growth inhibition in treated cancer cell lines . Notably, compounds with specific substitutions on the thiadiazole ring demonstrated enhanced activity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with IC50 values as low as 0.28 μg/mL .
- The mechanism of action appears to involve interaction with tubulin, disrupting microtubule dynamics essential for cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives.
Key Insights
- The introduction of electron-withdrawing groups on the phenyl ring significantly enhances antibacterial and anticancer activities .
- Variations in substituents at different positions on the thiadiazole ring can lead to substantial differences in biological activity, indicating that careful design can yield more potent compounds .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of Methyl 5-[(4-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoyl Group
Methyl 5-[(3-Fluorobenzoyl)Amino]-1,2,3-Thiadiazole-4-Carboxylate
- Structure : Differs by a 3-fluorobenzoyl group instead of 4-methoxybenzoyl.
- Molecular Formula : C₁₁H₈FN₃O₃S (MW: 281.27) .
- Key Differences : The electron-withdrawing fluorine atom at the meta position reduces electron density on the benzoyl ring compared to the electron-donating methoxy group. This alters dipole moments and may affect binding affinity in biological targets.
Methyl 5-[(3-Methoxybenzoyl)Amino]-1,2,3-Thiadiazole-4-Carboxylate
- Structure : Features a 3-methoxybenzoyl substituent (meta-methoxy).
Variations in Position 5 Substituents
Ethyl 5-(Phenylsulfonyl)-1,2,3-Thiadiazole-4-Carboxylate
- Structure: Replaces the benzoylamino group with a phenylsulfonyl moiety.
- Molecular Formula : C₁₁H₁₀N₂O₄S₂ (MW: 298.34) .
Ethyl 5-Amino-1,2,3-Thiadiazole-4-Carboxylate
Heterocyclic Core Modifications
Ethyl 4-[(4-Methoxybenzoyl)Amino]-3-Methyl-2-Sulfanylidene-1,3-Thiazole-5-Carboxylate
- Structure : Features a thiazole core (one nitrogen, one sulfur) instead of thiadiazole.
- Molecular Formula : C₁₅H₁₅N₃O₄S₂ (MW: 365.43) .
- Key Differences : The thiazole ring is less electron-deficient than thiadiazole, altering redox properties. The sulfanylidene group introduces tautomerism possibilities, affecting hydrogen-bonding capacity.
Ethyl 5-Hydrazono-4-Phenyl-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxylate
Ester Group Variations
- Ethyl vs.
Comparative Data Table
Biological Activity
Methyl 5-[(4-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a synthetic compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This compound is characterized by a unique structural configuration that enhances its potential pharmacological effects. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C12H11N3O4S, with a molecular weight of approximately 293.30 g/mol. The compound features a methyl ester at the carboxylic acid position and a para-methoxybenzoyl group attached via an amino linkage. The presence of the thiadiazole ring contributes significantly to its reactivity and interaction with various biological targets.
Biological Activities
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Thiadiazoles have been reported to possess antimicrobial properties against various bacterial and fungal strains. The specific compound's structure may enhance its efficacy compared to other derivatives.
- Antitumor Activity : Research indicates that thiadiazole derivatives can exhibit cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) suggests that modifications in the thiadiazole ring can influence antitumor potency .
- Anti-inflammatory Effects : Compounds containing the thiadiazole moiety have shown potential in reducing inflammation through various biochemical pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with key enzymes involved in metabolic pathways, thereby inhibiting their activity.
- Receptor Binding : Its structural features allow it to bind effectively to specific receptors, influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : Some thiadiazoles have been shown to modulate oxidative stress within cells, which can lead to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activities of thiadiazole derivatives:
- A study highlighted the antimicrobial properties of various thiadiazole compounds against Bacillus anthracis and Bacillus cereus, demonstrating significant activity with certain substitutions on the thiadiazole ring .
- Another research effort focused on the antitumor effects of a series of thiadiazole derivatives. Compounds were tested for their ability to inhibit cell proliferation in multiple cancer cell lines, revealing promising results that correlated with specific structural features .
Comparative Analysis Table
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 5-amino-1,2,3-thiadiazole-4-carboxylate | Structure | Antimicrobial |
| Methyl 5-(2-methoxybenzylidene)-1,3,4-thiadiazole | Structure | Antitumor |
| N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)-N'-(p-chlorobenzoyl)urea | Structure | Antifungal |
Q & A
Q. What are the recommended methods for synthesizing Methyl 5-[(4-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
Formation of the thiadiazole core : Cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.
Amide coupling : Reacting the thiadiazole intermediate with 4-methoxybenzoyl chloride using coupling agents like EDCI/HOBt in anhydrous DCM or DMF (common in similar syntheses) .
Esterification : Methanol-mediated esterification under reflux, monitored by TLC for completion.
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions.
- Catalyst Selection : EDCI/HOBt improves amide bond formation efficiency .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Q. Example Data from Analogous Syntheses :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiadiazole formation | H2SO4, RT, 12h | 60–70 | |
| Amide coupling | EDCI/HOBt, DCM, 0°C | 75–85 | |
| Esterification | MeOH, H2SO4, reflux | 90–95 |
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer: Based on structurally similar compounds:
- GHS Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .
- Handling Protocols :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and fume hood use .
- Storage : Tightly sealed containers in cool (<25°C), ventilated areas away from light .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. Emergency Measures :
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.
- Skin Contact : Wash with soap and water; remove contaminated clothing .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
Q. Purity Assessment :
Advanced Research Questions
Q. How can X-ray crystallography data be processed and refined using programs like SHELXL to resolve ambiguities in the compound’s crystal structure?
Methodological Answer:
Data Collection : Collect high-resolution (<1.0 Å) diffraction data using a synchrotron or rotating anode source.
Structure Solution : Use SHELXD for phase determination via dual-space methods (e.g., charge flipping) .
Refinement in SHELXL :
Q. Example Workflow :
| Step | Software/Tool | Key Parameters |
|---|---|---|
| Data integration | HKL-3000 | Rmerge < 0.05 |
| Phase determination | SHELXD | CC > 30% |
| Refinement | SHELXL | R1 < 0.05, wR2 < 0.12 |
Q. What strategies can be employed to analyze contradictory biological activity data observed in different studies involving this compound?
Methodological Answer:
- Dose-Response Analysis : Compare IC50 values across assays to identify potency variations (e.g., kinase inhibition vs. cytotoxicity) .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .
- Structural Modifications : Synthesize analogs (e.g., replacing the methoxy group with halogens) to probe SAR .
Case Study :
In a study on thiazole analogs, replacing 4-methoxy with 4-fluoro increased activity against EGFR kinase by 10-fold, resolving discrepancies in earlier data .
Q. How do modifications to the substituents on the thiadiazole ring affect the compound’s interaction with biological targets, and what computational methods support these analyses?
Methodological Answer:
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., -NO2) : Enhance binding to hydrophobic enzyme pockets (e.g., tubulin) .
- Bulky Groups (e.g., aryl) : May sterically hinder target engagement but improve metabolic stability.
Q. Computational Approaches :
Molecular Docking (AutoDock Vina) : Predict binding modes to targets like protein kinases (PDB: 1M17) .
Molecular Dynamics (MD) Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .
QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent properties (logP, polar surface area) with activity .
Q. Example Findings :
| Substituent | Target Affinity (Ki, nM) | Solubility (mg/mL) |
|---|---|---|
| -OCH3 | 120 ± 15 | 0.8 |
| -Cl | 45 ± 8 | 0.3 |
| -CF3 | 25 ± 5 | 0.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
